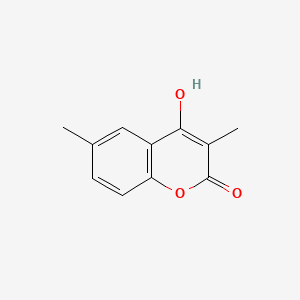

3,6-Dimethyl-4-hydroxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,6-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJOEAKMUSWNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715865 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118157-94-1 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3,6-Dimethyl-4-hydroxycoumarin

Foreword: The Significance of the 4-Hydroxycoumarin Scaffold

The 4-hydroxycoumarin moiety is a privileged scaffold in medicinal chemistry, most famously recognized as the core of anticoagulant drugs like warfarin. Beyond this critical application, the unique electronic and structural features of these benzopyran-2-one derivatives have rendered them valuable starting points for the development of a wide array of therapeutic agents. Their biological activities are diverse, encompassing antioxidant, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of substituents on the coumarin ring system allows for the fine-tuning of these properties, making the synthesis and characterization of novel derivatives a subject of intense research.

This guide focuses on a specific derivative, 3,6-dimethyl-4-hydroxycoumarin (IUPAC name: 4-hydroxy-3,6-dimethylchromen-2-one), a molecule of interest for its potential applications in pharmaceuticals, cosmetics, and agriculture.[1] Its structural modifications—a methyl group at position 3 and another at position 6—are anticipated to enhance its lipophilicity and modulate its biological activity. This document provides a comprehensive, field-proven approach to its synthesis via the Pechmann condensation and its thorough characterization using modern analytical techniques.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most efficiently achieved through the Pechmann condensation, a classic and reliable method for coumarin synthesis.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[2] For the synthesis of our target molecule, the logical choice of reactants is p-cresol (4-methylphenol) and an appropriate β-ketoester, such as ethyl acetoacetate.

The Underlying Chemistry: A Step-by-Step Mechanistic Dissection

The Pechmann condensation is not a simple one-step reaction but a cascade of acid-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

-

Transesterification: The reaction initiates with an acid-catalyzed transesterification between the phenolic hydroxyl group of p-cresol and the ester carbonyl of ethyl acetoacetate. The protonated carbonyl of the ester is attacked by the hydroxyl group of the phenol, leading to the formation of a new ester intermediate and the elimination of ethanol.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The newly formed β-ketoester then undergoes an intramolecular cyclization. The aromatic ring, activated by the electron-donating hydroxyl group (now an ether linkage), performs a nucleophilic attack on the protonated ketone carbonyl. This electrophilic aromatic substitution occurs at the ortho position to the ether linkage, forming a new six-membered ring.

-

Dehydration: The final step is the acid-catalyzed dehydration of the cyclic alcohol intermediate. Protonation of the hydroxyl group forms a good leaving group (water), which is eliminated to generate a double bond, resulting in the stable, conjugated aromatic system of the coumarin ring.

Sources

physicochemical properties of 3,6-dimethyl-4-hydroxycoumarin

An In-depth Technical Guide to the Physicochemical Properties of 3,6-dimethyl-4-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a significant derivative of the coumarin scaffold. As a member of the 4-hydroxycoumarin class, which includes the renowned anticoagulant warfarin, this molecule holds considerable interest for its potential therapeutic applications.[1][2] This document delineates its core physicochemical properties, details robust experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development. The synthesis, spectral characterization, and known biological activities are also explored, offering a holistic view for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of the 4-Hydroxycoumarin Scaffold

The coumarin nucleus, a fusion of a benzene and α-pyrone ring, is a foundational structure in a vast number of natural and synthetic compounds with diverse biological activities.[3][4] The 4-hydroxycoumarin subclass is particularly noteworthy. The discovery that spoiled sweet clover silage could cause a hemorrhagic disease in cattle led to the isolation of dicoumarol, a dimeric 4-hydroxycoumarin derivative.[5][6] This seminal finding unveiled the potent anticoagulant properties of this scaffold, which functions through the antagonism of vitamin K.[1] Consequently, 4-hydroxycoumarin derivatives have been developed as essential antithrombotic agents and widely used rodenticides.[1][7]

This compound (IUPAC Name: 4-hydroxy-3,6-dimethylchromen-2-one) is a specific analogue within this privileged class.[8] Its molecular structure, featuring methyl substitutions at the C3 and C6 positions, modifies the core scaffold's lipophilicity and electronic distribution.[8] These modifications are critical as they directly influence the molecule's interaction with biological targets, its metabolic stability, and overall pharmacokinetic profile. Research suggests that this compound possesses antioxidant, antimicrobial, and enzyme inhibitory activities, making it a compound of interest for broader therapeutic applications beyond anticoagulation.[8] Understanding its fundamental physicochemical properties is therefore the first critical step in evaluating its potential as a drug candidate.

Synthesis and Purification

The reliable synthesis and purification of a compound are paramount for accurate physicochemical and biological evaluation. The most common and established method for synthesizing the this compound scaffold is the Pechmann condensation.[8]

Synthetic Workflow: Pechmann Condensation

The Pechmann condensation is a classic acid-catalyzed reaction for synthesizing coumarins from a phenol and a β-ketoester.[8] For this compound, a substituted phenol (m-cresol) and an appropriate β-ketoester are typically used.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

-

Rationale: This protocol employs a strong acid catalyst to drive the condensation and transesterification reactions. The subsequent purification by recrystallization is a standard and effective method for obtaining a highly pure crystalline solid, which is essential for accurate analytical measurements.

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add concentrated sulfuric acid to an equimolar mixture of 4-methylresorcinol and ethyl 2-methylacetoacetate, keeping the flask in an ice bath to control the initial exothermic reaction.

-

Condensation: After the initial addition, remove the ice bath and heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of crushed ice with constant stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.[8] The product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, pure crystals will form.

-

Drying & Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Confirm the identity and purity of the final product using NMR, IR, and melting point analysis.

-

Core Physicochemical Properties

The physicochemical properties of a molecule are the primary determinants of its "drug-like" nature, influencing its absorption, distribution, metabolism, and excretion (ADME).[9]

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [8] |

| Molecular Weight | 190.2 g/mol | [10] |

| IUPAC Name | 4-hydroxy-3,6-dimethylchromen-2-one | [8] |

| Melting Point | Not extensively documented. Parent (4-hydroxycoumarin): 211-213°C | [8] |

| Boiling Point | 361.3°C at 760 mmHg | [10] |

| Density | 1.299 g/cm³ | [10] |

| Solubility | Data not available. Parent (4-hydroxycoumarin) is soluble in ethanol, DMSO, DMF (~30 mg/ml) and sparingly soluble in aqueous buffers. | [11] |

| pKa | Data not available. The 4-hydroxy group imparts weakly acidic properties. | [4] |

Solubility

-

Importance in Drug Development: Aqueous solubility is a critical factor for drug absorption and bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenging formulation development. Solubility in organic solvents is important for purification and analytical sample preparation.

-

Protocol for Thermodynamic Solubility Determination:

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) and organic solvents (e.g., ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully extract an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

-

Acidity Constant (pKa)

-

Importance in Drug Development: The pKa value determines the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability across biological membranes, and binding to target proteins. The 4-hydroxy group on the coumarin ring is weakly acidic.[4]

-

Protocol for pKa Determination via UV-Vis Spectrophotometry:

-

Rationale: The UV-Vis absorption spectrum of this compound is expected to change as the 4-hydroxy group ionizes. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

-

Methodology: a. Prepare a series of buffer solutions with finely spaced pH values (e.g., from pH 3 to pH 9). b. Prepare a stock solution of the compound in a solvent like methanol or ethanol. c. Add a small, constant volume of the stock solution to each buffer solution to create samples of identical total compound concentration. d. Record the UV-Vis spectrum (e.g., from 200-450 nm) for each sample. e. Identify a wavelength with a significant difference in absorbance between the fully protonated and deprotonated forms. f. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa (the pH at the inflection point).

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons: Signals in the range of ~7.0-7.8 ppm, showing coupling patterns characteristic of a trisubstituted benzene ring.

-

Methyl Protons: Two distinct singlets, one for the C3-methyl group and one for the C6-methyl group, likely in the ~2.0-2.5 ppm range.

-

Hydroxyl Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.[12]

-

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the proton signals, determine their multiplicities (singlet, doublet, etc.), and measure coupling constants. Assign all proton and carbon signals to the molecular structure.

-

Infrared (IR) Spectroscopy

-

Significance: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the lactone carbonyl group, typically in the range of 1700-1740 cm⁻¹.[14][15]

-

C=C Stretch: Aromatic ring C=C stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Significance: UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the benzopyrone core.[12] It is also a primary tool for quantitative analysis.

-

Expected Absorption Maxima (λmax): Based on the parent 4-hydroxycoumarin, absorption maxima are expected in the UV region, typically with multiple bands between 250 nm and 350 nm, corresponding to π→π* transitions in the aromatic system.[11]

Biological Activity and Therapeutic Potential

The structural features of this compound suggest several potential biological activities, building upon the known pharmacology of the 4-hydroxycoumarin class.

Anticoagulant Activity

The primary mechanism of action for anticoagulant 4-hydroxycoumarins is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[1] This inhibition disrupts the Vitamin K cycle, preventing the carboxylation and activation of clotting factors II, VII, IX, and X.

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin anticoagulants.

Other Potential Activities

-

Antioxidant: The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, which is a known property of many coumarin derivatives.[8][16] This suggests potential applications in diseases related to oxidative stress.

-

Antimicrobial: Various coumarin derivatives have demonstrated activity against a range of bacterial and fungal strains.[3][8] The lipophilic nature imparted by the methyl groups may enhance membrane permeability and contribute to this effect.

-

Enzyme Inhibition: Reports indicate that this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the pathology of Alzheimer's disease.[8]

Conclusion

This compound is a molecule of significant scientific interest, grounded in the rich pharmacological history of the 4-hydroxycoumarin scaffold. Its physicochemical properties—solubility, pKa, and lipophilicity—are the critical determinants of its potential as a therapeutic agent. This guide has provided a framework for its synthesis, characterization, and evaluation. The detailed experimental protocols serve as a self-validating system for researchers to generate reliable and reproducible data. Further investigation into the specific quantitative values of its physicochemical properties and a broader screening of its biological activities are warranted to fully elucidate its potential in drug development.

References

-

Jung, J.C., & Park, O.S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives . Molecules. [Link]

-

Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents . Oriental Journal of Chemistry. [Link]

-

Li, G., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis . Organic Chemistry Frontiers. [Link]

-

Alyamoor, A. H. (2022). The physicochemical properties of the isolated coumarins and semisynthetic derivative . ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives . Molecules. [Link]

-

Gligorijević, N., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes . Molecules. [Link]

-

Structures of Some 4‐hydroxycoumarin‐based drugs . ResearchGate. [Link]

-

Shafiq, Z., et al. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids . ResearchGate. [Link]

-

Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids . Open Academic Journals Index. [Link]

-

This compound | C11H10O3 | CID 54691402 . PubChem. [Link]

-

Sharma, P., et al. (2023). Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives . ResearchGate. [Link]

-

Zaky, R., et al. (2023). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin . World Journal of Advanced Research and Reviews. [Link]

-

Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins . Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives . MDPI. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives . Semantic Scholar. [Link]

-

Sikirić, M., et al. (2014). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin . ResearchGate. [Link]

-

4,6-Dimethyl-3(4'-hydroxyphenyl)coumarin | C17H14O3 | CID 688791 . PubChem. [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives . ARKIVOC. [Link]

-

Kostova, I. (2005). Coumarin: Chemical and Pharmacological Profile . Journal of Applied Pharmaceutical Science. [Link]

-

Cas 118157-94-1,this compound . LookChem. [Link]

-

AL-AYED, A. S. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties . World Journal of Organic Chemistry. [Link]

-

Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph . Sathyabama Institute of Science and Technology. [Link]

-

Physicochemical properties of 3-acetylcoumarin derivatives . ResearchGate. [Link]

-

4-Hydroxycoumarin . Wikipedia. [Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03452F [pubs.rsc.org]

- 3. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. japsonline.com [japsonline.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 118157-94-1 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin [pubs.sciepub.com]

Tautomeric Plasticity of 4-Hydroxycoumarin Derivatives: A Technical Guide for Drug Discovery

Abstract

The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the widely prescribed oral anticoagulant, warfarin, and its congeners.[1][2] The remarkable therapeutic efficacy of these compounds is intrinsically linked to their rich tautomeric behavior. This guide provides an in-depth exploration of the tautomeric forms of 4-hydroxycoumarin derivatives, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will dissect the structural nuances of the predominant tautomers, elucidate the key factors governing their equilibrium, detail robust experimental and computational methodologies for their characterization, and critically analyze the profound implications of this tautomerism on their biological activity, particularly as inhibitors of Vitamin K epoxide reductase.

The Dynamic Core: Understanding Tautomerism in 4-Hydroxycoumarins

4-hydroxycoumarin and its derivatives are not static entities but exist as a dynamic equilibrium of multiple tautomeric forms.[3][4] This prototropic tautomerism involves the migration of a proton, leading to distinct structural isomers that can exhibit different physicochemical properties and biological activities. The three principal tautomers are:

-

4-hydroxy-2H-chromen-2-one (Enol Form): Often considered the most stable tautomer in many environments.[5][6]

-

2,4-chromandione (Keto Form): A diketo tautomer that plays a crucial role in the biological activity of these compounds.[3][5]

-

2-hydroxy-4H-chromen-4-one (Alternative Enol Form): Generally less favored but can contribute to the overall equilibrium.[3][4]

The equilibrium between these forms is a delicate balance, readily influenced by the surrounding environment and the nature of substituents on the coumarin ring.

Visualizing the Tautomeric Equilibrium

The interplay between the major tautomeric forms is crucial for understanding their reactivity and biological function.

Figure 1: Tautomeric equilibrium of the 4-hydroxycoumarin core.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed and can be significantly shifted by several factors:

-

Solvent Polarity and Hydrogen Bonding Capacity: Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over another.[5][7] For instance, protic solvents can favor the enol form through hydrogen bond donation and acceptance.

-

pH: The ionization state of the 4-hydroxy group is pH-dependent. At physiological pH, a significant portion of these molecules exists in their anionic (coumarinate) form, which is crucial for their biological activity.

-

Substituents: The electronic nature and steric bulk of substituents on the coumarin ring can profoundly impact the relative stability of the tautomers. Electron-withdrawing groups at the 3-position can influence the acidity of the C3 proton and shift the equilibrium.[7]

-

Physical State: The predominant tautomer in the solid state, as determined by X-ray crystallography, may differ from that in solution.[8][9]

Biological Significance: The Tautomerism-Activity Relationship

The anticoagulant activity of 4-hydroxycoumarin derivatives stems from their ability to inhibit the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This inhibition disrupts the vitamin K cycle, leading to a depletion of the reduced form of vitamin K, which is essential for the post-translational carboxylation of several blood clotting factors.[10][11]

It is hypothesized that the different tautomeric forms of 4-hydroxycoumarins have distinct roles in their interaction with VKOR. While the enol form may be important for transport and initial binding, the keto form is often implicated in the covalent modification of the enzyme.[5] The anionic form, prevalent at physiological pH, is thought to be the primary species that binds to the active site of VKOR.

Mechanism of Action: A Tautomeric Perspective

The following diagram illustrates the proposed role of tautomerism in the inhibition of the Vitamin K cycle.

Figure 2: Proposed mechanism of VKOR inhibition by 4-hydroxycoumarins.

Experimental Characterization of Tautomeric Forms

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of 4-hydroxycoumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution.[12][13] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, allowing for their identification and quantification.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxycoumarin derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric ratio.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. For example, the C3-H proton of the enol form typically appears as a singlet, while the corresponding CH₂ protons of the keto form would present a different multiplicity and chemical shift.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the tautomeric ratio by comparing the integral values of the respective protons.

-

-

Variable Temperature (VT) NMR (Optional): Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

UV-Vis Spectroscopy

The different electronic arrangements of the tautomers result in distinct UV-Vis absorption spectra.[3][12] This technique is particularly useful for studying the effect of solvent polarity on the equilibrium.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Solution Preparation: Prepare stock solutions of the 4-hydroxycoumarin derivative in a non-polar solvent (e.g., cyclohexane). Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., ethanol, acetonitrile).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

-

Data Analysis:

-

Observe the changes in the absorption maxima (λ_max) and the appearance of isosbestic points as the solvent polarity is varied.

-

Correlate the observed solvatochromic shifts with the solvent polarity parameters (e.g., Dimroth-Reichardt E_T(30) parameter) to infer the relative stabilization of the tautomers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[14][15] This technique is invaluable for understanding the intrinsic structural preferences of the molecule in the absence of solvent effects.

Workflow for X-ray Crystallographic Analysis

Figure 3: Workflow for determining the solid-state tautomeric form via X-ray crystallography.

Computational Modeling of Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[8][16][17]

Computational Protocol: DFT-Based Tautomer Stability Prediction

-

Structure Preparation: Build the 3D structures of all possible tautomers of the 4-hydroxycoumarin derivative of interest.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a higher-level basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.

-

Solvation Effects (Optional): Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM, SMD) to predict the tautomeric preference in solution.

-

Data Analysis: Compare the calculated free energies (including zero-point vibrational energy corrections) of the tautomers to determine their relative stabilities.

Table 1: Representative Computational Data on Tautomer Stability

| Tautomer | Relative Energy (gas phase, kcal/mol) | Relative Energy (in water, kcal/mol) |

| 4-hydroxy-2H-chromen-2-one | 0.00 | 0.00 |

| 2,4-chromandione | +2.5 | +1.8 |

| 2-hydroxy-4H-chromen-4-one | +5.2 | +4.5 |

| Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the specific derivative and computational level. |

Conclusion and Future Directions

The tautomeric nature of 4-hydroxycoumarin derivatives is a critical determinant of their biological activity. A comprehensive understanding of the factors that control the tautomeric equilibrium is therefore essential for the rational design of new derivatives with improved pharmacological profiles. The integrated application of advanced experimental techniques and computational modeling, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscape of this important class of therapeutic agents. Future research should focus on time-resolved spectroscopic techniques to probe the dynamics of tautomeric interconversion and on the development of more accurate computational models that can predict tautomeric preferences in complex biological environments.

References

-

Molecules. (2018). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

-

Wikipedia. (n.d.). 4-Hydroxycoumarins. [Link]

-

Canadian Journal of Chemistry. (n.d.). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. [Link]

-

Canadian Journal of Chemistry. (n.d.). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]

-

Molecules. (2014). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. [Link]

-

PubMed. (2006). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Canadian Journal of Chemistry. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. [Link]

-

Frederick National Laboratory for Cancer Research. (n.d.). Tautomerism : methods and theories. [Link]

-

Journal of Chemical Research. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]

-

ResearchGate. (n.d.). Possible tautomeric structures of 4-hydroxycoumarin 1 (A–C). [Link]

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. [Link]

-

European Journal of Medicinal Chemistry. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. [Link]

-

Taylor & Francis. (n.d.). 4-Hydroxycoumarins – Knowledge and References. [Link]

-

Molecules. (2020). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. [Link]

-

Molecules. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. [Link]

-

Molecules. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

Science. (2021). Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. [Link]

-

Wikipedia. (n.d.). Vitamin K antagonist. [Link]

-

European Journal of Medicinal Chemistry. (2008). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. [Link]

-

ResearchGate. (n.d.). Studies on 4-Hydroxycoumarins. V. The Condensation of α,β-Unsaturated Ketones with 4-Hydroxycoumarin1. [Link]

-

National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development?. [Link]

-

ResearchGate. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Croatica Chemica Acta. (2020). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. [Link]

-

ResearchGate. (n.d.). X-ray structure and numbering scheme of compound 4a. [Link]

-

ResearchGate. (n.d.). 4-Hydroxycoumarin (1) and selected 3-substituted derivatives. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

Journal of Chemical Information and Modeling. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. [Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 4. sciepub.com [sciepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin K antagonist - Wikipedia [en.wikipedia.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3,6-Dimethyl-4-hydroxycoumarin

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3,6-dimethyl-4-hydroxycoumarin, a significant derivative of the coumarin family. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key analytical techniques for elucidating the molecular structure and properties of this compound. We will explore Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps but the underlying scientific rationale to empower robust and reproducible research.

Introduction: The Significance of this compound

This compound (C₁₁H₁₀O₃) belongs to the 4-hydroxycoumarin class of compounds, which are renowned for their diverse biological activities, most notably as anticoagulants.[1][2] The substitution of methyl groups at the 3 and 6 positions of the coumarin scaffold significantly influences its physicochemical and biological properties.[2] A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its electronic and structural characteristics, which are crucial for applications in medicinal chemistry and materials science.[2]

A key aspect to consider in the analysis of 4-hydroxycoumarins is the phenomenon of keto-enol tautomerism.[1][3][4][5] this compound can exist in equilibrium between the 4-hydroxy-2-chromenone (enol) form and the 2,4-chromandione (keto) form. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in different environments.[3][6]

Section 1: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of coumarin derivatives is influenced by the solvent polarity and the nature of the substituents on the coumarin ring.[7] For 4-hydroxycoumarin derivatives, the spectra typically exhibit distinct absorption bands.[8][9] The introduction of electron-donating groups, such as methyl groups, can lead to a bathochromic (red) shift in the absorption maxima.[7]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

-

From the stock solution, create a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2-0.8).[8]

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solvent and another with the sample solution.

-

Record the spectrum over a wavelength range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Expected Spectral Data

The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show characteristic absorption maxima. Based on data for similar 4-hydroxycoumarin derivatives, one can anticipate strong absorption bands in the UV region.[7][10]

| Parameter | Expected Value Range |

| λmax 1 | ~280 - 300 nm |

| λmax 2 | ~310 - 330 nm |

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."

For this compound, key functional groups to identify include the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone ring, the aromatic C=C bonds, and the C-H bonds of the methyl and aromatic groups.[11]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

Compress the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Place the KBR pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

Expected Spectral Data

The IR spectrum of this compound will exhibit several characteristic absorption bands.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H stretching (hydroxyl group) | 3200 - 3600 (broad) |

| C=O stretching (lactone) | 1650 - 1720 |

| C=C stretching (aromatic) | 1500 - 1600 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic -CH₃) | 2850 - 3000 |

| C-O stretching | 1000 - 1300 |

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the integration (relative number of protons). For this compound, we expect to see signals for the aromatic protons, the two methyl groups, and the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic environment.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrumentation and Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Expected Spectral Data

The following tables summarize the expected chemical shifts for the protons and carbons of this compound, based on data from related 4-hydroxycoumarin derivatives.[5][8][12][13][14]

Table 3: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Expected Multiplicity |

| OH | > 10 (broad singlet) | s (broad) |

| Aromatic-H | 7.0 - 8.0 | m |

| C3-CH₃ | ~2.0 - 2.5 | s |

| C6-CH₃ | ~2.3 - 2.6 | s |

Table 4: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C=O (C2) | ~160 - 165 |

| C-OH (C4) | ~160 - 165 |

| Aromatic Carbons | ~110 - 155 |

| C3 | ~100 - 110 |

| C3-CH₃ | ~10 - 20 |

| C6-CH₃ | ~20 - 25 |

Section 4: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound (C₁₁H₁₀O₃), the molecular weight is 206.20 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. The fragmentation pattern of coumarins often involves the loss of carbon monoxide (CO) from the pyrone ring.[15]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for coumarins include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Instrumentation and Data Acquisition:

-

Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

-

If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) experiments.

-

Expected Spectral Data

| Ion | Expected m/z | Description |

| [M]⁺ | 206 | Molecular Ion |

| [M-CO]⁺ | 178 | Loss of Carbon Monoxide |

| [M-CO-CH₃]⁺ | 163 | Subsequent loss of a methyl group |

Visualizations

Molecular Structure of this compound

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic analysis of this compound through a combination of UV-Vis, IR, NMR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure and electronic properties. This guide has outlined the fundamental principles, detailed experimental protocols, and expected spectral data for each technique. By following these methodologies, researchers can confidently identify and characterize this important coumarin derivative, paving the way for its further exploration in various scientific and industrial applications.

References

- Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.

- Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.

- Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.

- BenchChem. (2025). Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin. BenchChem Technical Guides.

- Zavrsnik, D., Ostroznik, A., & Komadina, R. (2011). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Acta Chimica Slovenica, 58(3), 578-583.

- Traven, V. F., Negrebetsky, V. V., & Vorobjeva, L. I. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.

- Bouattour, S., & Hamdi, N. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13.

- Traven, V. F., & Safronova, E. A. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(4), 365-376.

- Smolecule. (n.d.). This compound. Smolecule Product Page.

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2014). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. International Journal of Chemical and Process Engineering Research, 1(6), 66-71.

- ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here.

- Singh, R., & Singh, V. (2014). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science, 2(7), 01-07.

- Al-Omair, M. A., Ali, B. G., & El-Emam, A. A. (2015).

- Jashari, A., Imeri, F., Ballazhi, L., Shabani, A., Mikhova, B., Draeger, G., ... & Huwiler, A. (2014). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 221-230.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Molecules, 17(11), 13296-13333.

- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015).

- Zavrsnik, D., Ostroznik, A., & Komadina, R. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology, 40(5), 292-297.

- Manolov, I., & Danchev, N. (2008). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. International Journal of Quantum Chemistry, 108(8), 1340-1351.

- ResearchGate. (n.d.). Luminescence properties of Coumarins and Quinones.

- Avdović, E. H., Čolović, J. D., Marković, V. M., & Joksović, M. D. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Journal of Chemistry, 2021, 1-13.

- ResearchGate. (n.d.). UV–Vis spectrum of 7-Hydroxycoumarin in different solvents.

- ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid.

- NIST. (n.d.).

- Smyth, T. P., Ramachandran, V. N., & O'Shea, K. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal, 5(1).

- Jashari, A., Imeri, F., Ballazhi, L., Shabani, A., Mikhova, B., Draeger, G., ... & Huwiler, A. (2022).

Sources

- 1. sciepub.com [sciepub.com]

- 2. Buy this compound | 118157-94-1 [smolecule.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamopen.com [benthamopen.com]

The Multifaceted Biological Landscape of 3,6-Dimethyl-4-hydroxycoumarin: A Technical Guide for Researchers

Foreword

The coumarin scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities.[1] Among these, the 4-hydroxycoumarin class is particularly noteworthy, famously including the anticoagulant warfarin.[2][3] This technical guide delves into the biological activities of a specific, yet underexplored, member of this family: 3,6-dimethyl-4-hydroxycoumarin. While extensive research has illuminated the properties of the broader 4-hydroxycoumarin family, specific experimental data on the 3,6-dimethyl substituted variant remains nascent. This guide, therefore, synthesizes the established knowledge of the parent scaffold and its derivatives to provide a predictive framework for the biological potential of this compound, aiming to catalyze further targeted research in its synthesis and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and forward-looking insights.

Synthesis of the this compound Scaffold

The primary and most classical route for the synthesis of 4-hydroxycoumarins is the Pechmann condensation .[4][5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors would be m-cresol (3-methylphenol) and an appropriate β-ketoester, such as ethyl 2-methylacetoacetate.

Proposed Synthetic Pathway: Pechmann Condensation

The proposed synthesis of this compound via Pechmann condensation is a one-pot reaction that proceeds through several key steps, as illustrated in the workflow below. The presence of an electron-donating methyl group on the phenol ring is expected to facilitate the reaction.[6]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Pechmann condensation reactions for similar coumarin derivatives and should be optimized for the specific synthesis of this compound.[7][8]

Materials:

-

m-Cresol

-

Ethyl 2-methylacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

To the cooled sulfuric acid, add m-cresol and ethyl 2-methylacetoacetate dropwise with continuous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

A precipitate of crude this compound should form.

-

Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Biological Activities: An Evidence-Based Projection

While direct experimental evidence for the biological activities of this compound is limited, the well-documented pharmacology of the 4-hydroxycoumarin class allows for informed predictions.[9] The presence of methyl groups at the 3 and 6 positions can be expected to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological interactions.[10]

Anticoagulant Activity

The hallmark of the 4-hydroxycoumarin scaffold is its anticoagulant effect, which is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[11] This enzyme is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors.[2]

Mechanism of Action: 4-hydroxycoumarin derivatives act as competitive inhibitors of VKOR, leading to a depletion of the reduced form of vitamin K.[9] This, in turn, impairs the post-translational modification of vitamin K-dependent clotting factors (II, VII, IX, and X), resulting in the circulation of under-carboxylated, inactive forms and thus prolonging blood clotting time.

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin derivatives.

Experimental Protocol: Prothrombin Time (PT) Assay The anticoagulant activity of this compound can be assessed using the prothrombin time (PT) assay, which measures the time it takes for plasma to clot after the addition of thromboplastin.[12]

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

Obtain platelet-poor plasma from blood samples.

-

Incubate the plasma with the test compound or a vehicle control for a specified period.

-

Initiate clotting by adding a thromboplastin-calcium reagent.

-

Measure the time to clot formation using a coagulometer.

-

Compare the clotting times of the compound-treated samples to the control. An increase in PT indicates anticoagulant activity.

Antimicrobial Activity

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[13][14] The proposed mechanisms of action are multifaceted and can include the disruption of cell membrane integrity and the inhibition of essential enzymes.[15][16] The lipophilic nature imparted by the dimethyl substitution in this compound may enhance its ability to penetrate bacterial cell membranes.[10]

Potential Mechanisms of Action:

-

DNA Gyrase Inhibition: Some coumarins can bind to the B subunit of bacterial DNA gyrase, inhibiting its ATPase activity and thereby preventing DNA supercoiling.[13]

-

Cell Membrane Disruption: The hydrophobic nature of coumarins can lead to their intercalation into the bacterial cell membrane, disrupting its structure and function.[15]

-

Biofilm Formation Inhibition: Certain coumarin derivatives have been shown to interfere with bacterial biofilm formation, a key virulence factor.[17]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Procedure:

-

Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity

The phenolic hydroxyl group at the 4-position of the coumarin ring is a key structural feature that imparts antioxidant properties.[18] 4-hydroxycoumarins can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[19] The methyl groups on the aromatic ring of this compound may further enhance this activity through their electron-donating inductive effect.

Mechanism of Action: The antioxidant activity of 4-hydroxycoumarins is primarily attributed to their ability to donate the hydrogen atom from the 4-hydroxyl group to free radicals, thereby stabilizing them. The resulting coumarin radical is resonance-stabilized, making the parent molecule an effective antioxidant.[20]

Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[1]

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound.

-

Mix the DPPH solution with the test compound solutions in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates scavenging activity.

Table 1: Projected Antioxidant Activity of 4-Hydroxycoumarin Derivatives

| Compound | Scavenging Activity (% Inhibition) | Reference |

| 3-(4-methylbenzoyl)-4-hydroxycoumarin | 52.13 ± 1.04 | [1] |

| 3-(4-chlorobenzoyl)-4-hydroxycoumarin | 67.38 ± 0.30 | [1] |

| 3-(4-nitrobenzoyl)-4-hydroxycoumarin | 72.68 ± 0.37 | [1] |

| 3-(3,5-dinitrobenzoyl)-4-hydroxycoumarin | 78.13 ± 0.60 | [1] |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | IC₅₀ = 0.05 mM | [21] |

Note: This table presents data for structurally related 4-hydroxycoumarin derivatives to provide a comparative context for the potential antioxidant activity of this compound.

Anticancer Activity

A growing body of evidence suggests that 4-hydroxycoumarin derivatives possess significant anticancer properties.[2][22] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, and modulation of the tumor microenvironment.[23]

Potential Signaling Pathways and Mechanisms:

-

Induction of Apoptosis: 4-hydroxycoumarin derivatives can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[4]

-

PI3K/Akt Pathway Inhibition: This signaling pathway is often hyperactivated in cancer and promotes cell survival and proliferation. Some coumarin derivatives have been shown to inhibit this pathway.[23]

-

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation: The AhR pathway is implicated in tumorigenesis, and its downregulation by certain 4-hydroxycoumarin derivatives can lead to the upregulation of tumor suppressor proteins.[4]

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[23]

Procedure:

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a molecule of significant interest, poised at the intersection of established coumarin chemistry and the quest for novel therapeutic agents. While this guide has projected its biological activities based on the robust foundation of the 4-hydroxycoumarin scaffold, it is imperative to underscore that these are informed hypotheses. The future of this compound research lies in the empirical validation of these projected activities.

Key areas for future investigation include:

-

Optimized Synthesis: Development and optimization of a high-yield, scalable synthesis protocol for this compound.

-

In Vitro Biological Screening: Comprehensive in vitro evaluation of its anticoagulant, antimicrobial, antioxidant, and anticancer activities against a panel of relevant cell lines and microbial strains.

-

Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying its observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to establish clear structure-activity relationships, guiding the design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies to assess the therapeutic efficacy and safety profile of this compound in relevant animal models.

This technical guide serves as a foundational document to inspire and direct future research endeavors into the promising, yet largely unexplored, therapeutic potential of this compound.

References

-

Wikipedia. (n.d.). 4-Hydroxycoumarins. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 4-Hydroxycoumarins – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Coumarin-containing hybrids and their antibacterial activities. Retrieved from [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Retrieved from [Link]

-

Popova, E., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Retrieved from [Link]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. Retrieved from [Link]

-

MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Retrieved from [Link]

-

MDPI. (n.d.). Coumarin Triazoles as Potential Antimicrobial Agents. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Retrieved from [Link]

-

Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives. Retrieved from [Link]

-

Stankovic, N., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PubMed Central. Retrieved from [Link]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

-

Rostom, M., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

-

Manolov, I., & Danchev, N. D. (2003). Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives. Archiv der Pharmazie, 336(2), 83-94. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxycoumarin. Retrieved from [Link]

-

Završnik, D., et al. (2011). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

-

Yoda, J., et al. (2021). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. Science and Education Publishing. Retrieved from [Link]

-

JETIR. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin [pubs.sciepub.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound | 118157-94-1 [smolecule.com]

- 11. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 12. Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 16. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

- 17. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 22. mdpi.com [mdpi.com]

- 23. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxycoumarin: Core Methodologies, Mechanistic Insights, and Practical Applications

Abstract: The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its extensive biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of the principal synthetic routes to this vital heterocyclic compound. We will dissect the mechanisms, evaluate the experimental choices, and provide validated protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-hydroxycoumarin synthesis, from classical condensations to modern, efficient one-pot procedures.

The Enduring Classical Approaches: Building the Core Scaffold

The foundational methods for synthesizing the 4-hydroxycoumarin ring system have been established for decades, yet they remain relevant due to their reliability and accessibility of starting materials. Understanding these classical routes is essential for any scientist working with this class of compounds.

The Pechmann Condensation: A Cornerstone of Coumarin Synthesis

The Pechmann condensation, discovered by Hans von Pechmann, is a widely applied method for synthesizing coumarins from simple phenols and β-ketoesters under acidic conditions.[3] The reaction is valued for its use of readily available starting materials and its ability to produce a variety of substituted coumarins.

Causality and Mechanism: The reaction is catalyzed by a strong acid, such as sulfuric acid, aluminum chloride, or solid acid catalysts like Amberlyst-15.[3][4] The mechanism proceeds through two key stages:

-

Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the phenolic hydroxyl group. This initial step forms a phenol ester intermediate.

-

Intramolecular Cyclization and Dehydration: The catalyst then activates the second carbonyl group of the intermediate, facilitating an intramolecular electrophilic aromatic substitution (similar to a Friedel-Crafts acylation) onto the electron-rich phenol ring, ortho to the oxygen linkage.[3] A final dehydration step yields the stable, aromatic coumarin ring system.

Caption: The reaction mechanism of the Pechmann Condensation.

Data Presentation: Comparison of Catalysts in Pechmann Reaction

| Phenol Reactant | β-Keto Ester | Catalyst | Conditions | Yield (%) | Reference |

| Resorcinol | Ethyl Acetoacetate | H₂SO₄ | Conventional Heating | Good | |

| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | 110°C, Solvent-free, 100 min | >90 | [4] |

| 3-Aminophenol | Ethyl Acetoacetate | Sulfated Zirconia | 110°C, Solvent-free, 2 min | ~100 | [5] |

| Phenol | Ethyl Acetoacetate | Indium(III) Chloride | N/A | High | [4] |

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [4][6]

This protocol utilizes a recyclable solid acid catalyst, Amberlyst-15, offering a greener alternative to corrosive mineral acids.

-

Reactant Preparation: In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

-

Catalyst Addition: Add Amberlyst-15 (0.2 g, 10 mol%) to the mixture.

-

Reaction: Heat the solvent-free mixture at 110°C with stirring for 100 minutes.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and dissolve it in a suitable solvent (e.g., ethanol).

-

Purification: Filter the catalyst (which can be washed, dried, and reused). Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the solid residue from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Intramolecular Cyclization of o-Hydroxyaryl Ketones

An alternative and highly effective strategy involves the base-catalyzed intramolecular condensation of an o-hydroxyacetophenone with a carbonate source, typically diethyl carbonate. This method is superior for producing the parent 4-hydroxycoumarin scaffold without substitution at the 3-position.[7]

Causality and Mechanism: This reaction is essentially an intramolecular Claisen condensation.[8]

-

Enolate Formation: A strong base, such as sodium metal or sodium ethoxide, deprotonates the α-carbon of the o-hydroxyacetophenone, forming an enolate.

-

Nucleophilic Acyl Substitution: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.

-

Cyclization and Elimination: The resulting intermediate undergoes intramolecular cyclization. The phenoxide ion attacks the newly formed ester carbonyl, followed by the elimination of an ethoxide ion to form the pyrone ring.

-

Acidic Work-up: The reaction mixture is neutralized with acid to yield the final 4-hydroxycoumarin product.

Caption: Mechanism of intramolecular Claisen-type condensation.

This one-step synthesis from o-hydroxyacetophenones provides excellent yields and is considered a superior method for preparing the parent 4-hydroxycoumarin.[7]

Modern, Efficient, and Environmentally Benign Syntheses

Recent advancements have focused on improving efficiency, reducing waste, and simplifying procedures through one-pot reactions and novel catalytic systems.

One-Pot Synthesis from Phenols and Meldrum's Acid

A simple and environmentally friendly one-pot procedure has been developed using phenols, Meldrum's acid, and Eaton's reagent (phosphoric anhydride in methanesulfonic acid) as the cyclizing agent.[9] This method avoids solvents and offers moderate to good yields.

Causality and Mechanism:

-